3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
3-(4-Fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a dihydroisoxazole core fused with a pyrrolidine ring. The molecule is substituted at three positions:
- 3-position: 4-fluorophenyl group, introducing electron-withdrawing effects due to the fluorine atom.
- 5-position: 4-nitrophenyl group, a strongly electron-withdrawing substituent that enhances electrophilicity.
- 2-position: Phenyl group, contributing steric bulk and aromatic interactions.
The dihydroisoxazole-pyrrolidine fused system creates a rigid, bicyclic framework, which may influence crystallinity and stability.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O5/c24-15-8-6-14(7-9-15)20-19-21(32-26(20)17-4-2-1-3-5-17)23(29)25(22(19)28)16-10-12-18(13-11-16)27(30)31/h1-13,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIFMAOWVCPMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and nitrobenzene derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions between the starting materials.
Cyclization: Intramolecular cyclization to form the pyrrolo[3,4-d]isoxazole core.
Substitution Reactions: Introduction of the fluorophenyl and nitrophenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Implementation of advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.
Electrophiles: Such as halogens or nitro compounds for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-fluorophenyl)-5-(4-aminophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione.
Scientific Research Applications
3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Pyrazoline Derivatives ()
Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde share the 4-fluorophenyl group but feature a pyrazoline core (five-membered ring with two adjacent nitrogens) instead of a dihydroisoxazole-pyrrolidine system. Differences include:
- Ring Strain: Pyrazolines may exhibit higher ring strain due to non-fused structures.
- Hydrogen Bonding : The aldehyde group in pyrazolines enables stronger hydrogen bonding vs. the ketone groups in the target compound.
- Applications : Pyrazoline derivatives are often explored for biological activity (e.g., antimicrobial), whereas dihydroisoxazole analogs may prioritize material science applications due to rigid cores .
Aromatic Substituent Conformations ()
Thiazole-triazole derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ) demonstrate how para-substituents influence molecular planarity. Key observations:
- Planarity : Fluorophenyl groups in the target compound may adopt perpendicular orientations relative to the core, reducing π-π stacking efficiency compared to fully planar analogs.
- Crystallinity: Non-planar conformations (as seen in ) could lead to less dense crystal packing, affecting melting points and mechanical stability .
Biological Activity
3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound belonging to the pyrroloisoxazole class. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. Its unique structural features contribute to its reactivity and potential therapeutic applications.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 378.39 g/mol. The structure includes a pyrrolo[3,4-d]isoxazole core with fluorophenyl and nitrophenyl substituents. These substituents play a significant role in influencing the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN2O4 |
| Molecular Weight | 378.39 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds within the pyrrolo[3,4-d]isoxazole family exhibit various biological activities, including:
- Antioxidant Properties : The compound has shown significant antioxidant activity in preliminary studies. This effect is attributed to the electron-withdrawing nature of the nitro group and the overall electronic structure of the molecule.
- Anti-inflammatory Effects : Molecular docking studies suggest that this compound may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Preliminary cytotoxicity assays have indicated that derivatives of this compound may exhibit selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Antioxidant Activity
A study utilizing molecular docking simulations demonstrated that the compound could effectively scavenge free radicals and reduce oxidative stress markers in vitro. The presence of both fluorine and nitro groups enhances its electron affinity, which is crucial for antioxidant activity.
Anti-inflammatory Mechanisms
The anti-inflammatory properties were evaluated through in vitro assays measuring the inhibition of nitric oxide production in macrophages. Results indicated that the compound significantly reduced nitric oxide levels compared to controls, highlighting its potential as an anti-inflammatory agent.
Anticancer Activity
In vitro tests against various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound exhibited moderate cytotoxicity with an IC50 value in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies
- Case Study on Anticancer Activity : A recent study reported that a derivative of this compound demonstrated potent activity against ovarian cancer cells with minimal toxicity towards non-cancerous cells. This suggests a promising therapeutic window for further development.
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties where the compound was shown to inhibit TNF-alpha production in LPS-stimulated macrophages by 50% at a concentration of 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
